molecular formula C8H4F3NOS B13678779 7-(Trifluoromethoxy)benzo[d]isothiazole

7-(Trifluoromethoxy)benzo[d]isothiazole

Cat. No.: B13678779
M. Wt: 219.19 g/mol
InChI Key: PKQIAZXAULYWST-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a trifluoromethoxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)benzo[d]isothiazole typically involves the formation of the isothiazole ring followed by the introduction of the trifluoromethoxy group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with sulfur and nitrogen sources can yield the isothiazole ring, which is then functionalized with a trifluoromethoxy group using reagents like trifluoromethoxy iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethoxy)benzo[d]isothiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-1-2-7-5(3-6)4-12-14-7/h1-4H

InChI Key

PKQIAZXAULYWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=NS2

Origin of Product

United States

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